molecular formula C14H9ClN4O2 B6342024 5-Chloro-3-(isonicotinylhydrazidyl)-2-oxoindoline CAS No. 1334814-12-8

5-Chloro-3-(isonicotinylhydrazidyl)-2-oxoindoline

Cat. No. B6342024
CAS RN: 1334814-12-8
M. Wt: 300.70 g/mol
InChI Key: XGOJEGZZHGPVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(isonicotinylhydrazidyl)-2-oxoindoline, also known as 5-Chloro-3-IH or 5-CIH, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of the parent compound, isonicotinylhydrazide, and has been used in research studies to investigate its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-CIH is not yet fully understood. However, research suggests that it may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. It may also act as an anti-inflammatory agent, inhibiting the release of pro-inflammatory cytokines. Additionally, 5-CIH may act as an anti-cancer agent, inhibiting the growth of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects
5-CIH has been studied for its potential biochemical and physiological effects. In animal studies, 5-CIH has been found to reduce inflammation, improve cognitive function, and reduce oxidative stress. Additionally, 5-CIH has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-CIH in lab experiments include its ability to reduce inflammation, improve cognitive function, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, 5-CIH is relatively easy to synthesize and is readily available. The limitations of using 5-CIH in lab experiments include the lack of knowledge regarding its mechanism of action and its potential side effects.

Future Directions

Future research should focus on understanding the mechanism of action of 5-CIH and assessing its potential side effects. Additionally, research should focus on further exploring its potential therapeutic applications, such as its potential to reduce inflammation and oxidative stress, improve cognitive function, and inhibit the growth of cancer cells. Furthermore, research should focus on determining the optimal dosage and duration of treatment for various conditions. Finally, research should focus on assessing the potential for 5-CIH to be used in combination with other therapeutic agents.

Synthesis Methods

5-CIH is synthesized from isonicotinylhydrazide by a three-step reaction. The first step involves the reaction of isonicotinylhydrazide with an alkyl halide, such as ethyl chloride, to form an alkyl ester of the isonicotinylhydrazide. The second step involves the reaction of the ester with an aqueous solution of sodium hydroxide to form a sodium salt of the isonicotinylhydrazide. The third and final step involves the reaction of the sodium salt with chlorine to form 5-CIH.

Scientific Research Applications

5-CIH has been studied for its potential therapeutic applications. It has been used in research studies to investigate its biochemical and physiological effects and to assess its potential as a therapeutic agent. 5-CIH has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been studied for its potential to reduce oxidative stress and to improve cognitive function.

properties

IUPAC Name

N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-9-1-2-11-10(7-9)12(14(21)17-11)18-19-13(20)8-3-5-16-6-4-8/h1-7,17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOJEGZZHGPVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(isonicotinylhydrazidyl)-2-oxoindoline

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